molecular formula C25H36O9 B126960 Hydrocortisone hemisuccinate hydrate CAS No. 83784-20-7

Hydrocortisone hemisuccinate hydrate

Cat. No. B126960
CAS RN: 83784-20-7
M. Wt: 480.5 g/mol
InChI Key: AFLWPAGYTPJSEY-CODXZCKSSA-N
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Description

Hydrocortisone hemisuccinate is a synthetic hemisuccinate salt form of hydrocortisone, a corticosteroid known for its anti-inflammatory and immunosuppressive properties. It operates by initially binding to the cytoplasmic glucocorticoid receptor, followed by translocation of the receptor-ligand complex to the nucleus. This initiates the transcription of genes encoding anti-inflammatory mediators such as cytokines and lipocortins, which in turn inhibit phospholipase A2, blocking the release of arachidonic acid and preventing the synthesis of prostaglandins and leukotrienes .

Synthesis Analysis

The synthesis of hydrocortisone hemisuccinate involves the formation of hemisuccinate esters. The stability of these esters at storage and physiological conditions has been predicted based on studies of their hydrolysis above pH 8, which is catalyzed by hydroxyl ions. The low apparent heat of activation for this hydrolysis suggests that the steroid side chain configuration and structure play a role in the reaction .

Molecular Structure Analysis

The molecular structure of hydrocortisone hemisuccinate contributes to its stability and reactivity. The configuration of the steroid side chain is implicated in the facile hydrolysis of 21-steroid esters, as indicated by the low heat of activation for hydroxyl ion catalyzed hydrolysis . The degradation of hydrocortisone hemisuccinate involves a first-order consecutive reaction, presumably through an intramolecular attack, leading to the formation of the steroid alcohol .

Chemical Reactions Analysis

Hydrocortisone hemisuccinate undergoes specific chemical reactions, such as the alkaline hydrolysis mentioned earlier . Additionally, it can influence the growth and metabolism of bacteria like Staphylococcus aureus, which can metabolize hydrocortisone hemisuccinate to cortisol and affect the secretion of inflammatory cytokines . The compound also exhibits rapid anti-insulin effects, which vary depending on the age of the test subjects, as observed in white rats .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrocortisone hemisuccinate can be determined using high-performance liquid chromatography (HPLC). An HPLC method has been described for the determination of hydrocortisone hemisuccinate and its free steroid form, which is suitable as a stability-indicating assay. The method uses a mobile phase of acetic acid, acetonitrile, and water, with UV detection, and has been compared to the U.S.P. blue tetrazolium assay .

Relevant Case Studies

Several case studies highlight the effects and reactions to hydrocortisone hemisuccinate. For instance, a patient with aspirin sensitivity experienced an anaphylaxis-like reaction to the compound, suggesting that succinylation of steroids can result in allergic reactions . Another case involved a patient with asthma who developed an allergy to hydrocortisone hemisuccinate, presenting with generalized pruritus and cutaneous mucosal lesions . These cases underscore the importance of monitoring for potential adverse reactions in patients receiving hydrocortisone hemisuccinate therapy.

Scientific Research Applications

Impact on Severe Scorpion-Envenomed Patients

  • Severe Scorpion Envenomation : Bahloul et al. (2014) conducted a study to analyze if hydrocortisone hemisuccinate improves outcomes in severe scorpion-envenomated adult patients. They found that hydrocortisone hemisuccinate did not significantly improve the outcomes of these patients, including aspects like mechanical ventilation use, ICU stay length, and ICU mortality (Bahloul et al., 2014).

  • Scorpion Envenomation in Children : A similar study by Bahloul et al. (2013) evaluated the efficacy and safety of hydrocortisone hemisuccinate in children with severe scorpion envenomation. The study concluded that hydrocortisone hemisuccinate had limited effect in critically ill envenomated children and its use should not be recommended (Bahloul et al., 2013).

Use in Preterm Infants

  • Preventing Bronchopulmonary Dysplasia : A study by Baud et al. (2016) found that low-dose hydrocortisone significantly increased survival without bronchopulmonary dysplasia in extremely preterm infants. This suggests that prophylactic low-dose hydrocortisone might be beneficial for the management of premature neonates (Baud et al., 2016).

Dermatological Applications

  • Facial Serum Antiaging Effects : Garre et al. (2018) researched the antiaging efficacy of a topical serum containing L-Ascorbic acid and hydrocortisone hemisuccinate, among other ingredients. The study concluded that the serum protected against oxidative damage and dermal protein loss caused by aging, demonstrating its potential in skincare (Garre et al., 2018).

Drug Delivery Research

  • Alginate Microparticles for Colonic Drug Delivery : Samak et al. (2017) explored alginate microparticles incorporating hydrocortisone hemisuccinate for potential use in colonic drug delivery. The study found that these microparticles could effectively control drug release, indicating their potential in treating inflammatory bowel disease (Samak et al., 2017).

Safety And Hazards

Hydrocortisone hemisuccinate hydrate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Hydrocortisone is used to treat many different conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, lung disorders, and certain blood cell disorders such as anemia (low red blood cells) or thrombocytopenia (low platelets) . Future research may focus on optimizing its use in these conditions and exploring new therapeutic applications.

properties

IUPAC Name

4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16-,17-,18-,22+,23-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLWPAGYTPJSEY-CODXZCKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894227
Record name Pregn-​4-​ene-​3,​20-​dione, 21-​(3-​carboxy-​1-​oxopropoxy)​-​11,​17-​dihydroxy-​, hydrate (1:1)​, (11beta)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrocortisone hemisuccinate hydrate

CAS RN

83784-20-7
Record name Hydrocortisone hemisuccinate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083784207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregn-​4-​ene-​3,​20-​dione, 21-​(3-​carboxy-​1-​oxopropoxy)​-​11,​17-​dihydroxy-​, hydrate (1:1)​, (11beta)​-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethoxy]-4-oxo-butanoic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCORTISONE HEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIU00Z1Z84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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